The Definitive Guide to tert-Butyl-d9 Acrylate: Physical Properties, Mechanistic Utility, and Polymerization Workflows
The Definitive Guide to tert-Butyl-d9 Acrylate: Physical Properties, Mechanistic Utility, and Polymerization Workflows
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals
Introduction & Core Significance
tert-Butyl acrylate (tBA) is a foundational monomer in polymer chemistry, widely utilized to synthesize poly(tert-butyl acrylate) (PtBA)—a highly hydrophobic polymer block that can be subsequently deprotected to yield hydrophilic poly(acrylic acid)[1]. Its deuterated isotopologue, tert-Butyl-d9 acrylate (CAS: 928163-00-2) , represents a critical advancement in materials science and pharmacokinetics. In this molecule, the nine protium (¹H) atoms of the tert-butyl ester group are replaced with deuterium (²H)[2].
In the realm of drug development, stable isotope-labeled polymers are indispensable tools[3]. Unlike traditional radiolabeling, deuterium incorporation poses no radiation hazards, requires no specialized disposal, and does not alter the intrinsic physicochemical or biological properties of the polymer[3]. The d9-tag serves as a "silent tracer" for nuclear magnetic resonance (NMR) and mass spectrometry (MS). This allows researchers to accurately map the biodistribution, degradation kinetics, and metabolic pathways of polymer-based drug delivery systems (such as micelles and nanoparticles) in vivo[3]. Furthermore, because the carbon-deuterium (C-D) bond is significantly stronger than the carbon-protium (C-H) bond, researchers can exploit the kinetic isotope effect (KIE) to increase the polymer's resistance to premature enzymatic hydrolysis in specific metabolic environments[4].
Physicochemical Profiling
The macroscopic physical properties of tert-butyl-d9 acrylate closely mirror those of unlabeled tert-butyl acrylate. The primary deviations arise directly from the isotopic mass difference. The molecular weight increases from 128.17 g/mol to approximately 137.23 g/mol [1]. Because the molar volume of the liquid remains virtually unchanged, the density increases proportionally.
Table 1: Comparative Physical Properties of tBA and tBA-d9
| Property | tert-Butyl Acrylate (Unlabeled) | tert-Butyl-d9 Acrylate (Isotopologue) |
| CAS Number | 1663-39-4[5] | 928163-00-2 |
| Chemical Formula | C₇H₁₂O₂[1] | C₇H₃D₉O₂[2] |
| Molecular Weight | 128.17 g/mol [1] | 137.23 g/mol (Calculated) |
| Boiling Point | 119 – 121 °C (at 1013 hPa)[6] | ~120 °C (Negligible isotope effect) |
| Density (20 °C) | 0.875 – 0.880 g/cm³[6] | ~0.937 g/cm³ (Calculated via isotopic mass) |
| Refractive Index | 1.408 – 1.412[1] | ~1.408 |
| Flash Point | 14 – 17 °C (Closed cup)[6] | 14 – 17 °C |
| Isotopic Purity | N/A | ≥ 98-99 atom % D[2] |
| Appearance | Colorless liquid[5] | Colorless liquid[2] |
Experimental Methodology: RAFT Polymerization of tBA-d9
To utilize tert-butyl-d9 acrylate effectively in drug delivery vehicles, it is typically polymerized via controlled radical techniques such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. This ensures a narrow molecular weight distribution (low dispersity) and precise end-group fidelity, which are mandatory for reproducible pharmacokinetic profiles.
Causality in Protocol Design:
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Inhibitor Clearance: Commercial tBA-d9 contains stabilizers like hydroquinone monomethyl ether (MEHQ) to prevent spontaneous auto-polymerization[1]. MEHQ acts as a potent radical scavenger; failing to remove it will result in unpredictable initiation kinetics, delayed reaction onset, and broadened dispersity.
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Rigorous Deoxygenation: Ambient oxygen forms stable peroxy radicals that quench propagating polymer chains. Rigorous freeze-pump-thaw cycling is mandatory to maintain a steady state of active radicals and preserve the "living" nature of the polymerization.
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Orthogonal Validation: Relying solely on monomer conversion metrics is insufficient. This protocol is a self-validating system: ¹H NMR confirms the consumption of the monomer's vinyl protons, while ²H NMR and Gel Permeation Chromatography (GPC) verify the retention of the d9-tag and the architectural integrity of the final polymer.
Step-by-Step Synthesis Protocol:
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Inhibitor Removal: Pass 5.0 g of tert-butyl-d9 acrylate through a short column packed with basic alumina (Brockmann I) to strip the MEHQ inhibitor immediately prior to use.
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Reaction Assembly: In a 25 mL Schlenk flask, dissolve the purified tBA-d9, a RAFT chain transfer agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid, CPADB), and the initiator azobisisobutyronitrile (AIBN) in anhydrous 1,4-dioxane. Maintain a strict molar ratio of [Monomer]:[CTA]:[Initiator] at 100:1:0.1 to target a specific degree of polymerization.
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Atmospheric Purging: Seal the Schlenk flask and perform three consecutive freeze-pump-thaw cycles using liquid nitrogen and a high-vacuum line to rigorously deoxygenate the solution.
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Thermal Polymerization: Backfill the flask with ultra-pure argon and immerse it in a pre-heated oil bath at 70 °C for 12–24 hours. Note: 70 °C is specifically chosen to match the ~10-hour half-life of AIBN, ensuring a steady, controlled flux of initiating radicals.
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Termination and Purification: Quench the reaction by rapidly cooling the flask in liquid nitrogen and exposing the mixture to ambient air. Dilute the viscous solution with minimal tetrahydrofuran (THF) and precipitate dropwise into a 10-fold volumetric excess of cold methanol/water (1:1 v/v).
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Isolation: Recover the resulting PtBA-d9 polymer via centrifugation, decant the supernatant (which contains unreacted monomer), and dry the polymer in vacuo at 40 °C for 48 hours.
Workflow Visualization
Workflow for RAFT polymerization of tert-Butyl-d9 acrylate with validation.
Conclusion
tert-Butyl-d9 acrylate bridges the gap between synthetic polymer chemistry and advanced pharmacokinetic tracking. By leveraging its nearly identical physical properties to standard tBA, researchers can seamlessly substitute it into existing polymerization workflows. The resulting stable isotope-labeled polymers provide a robust, self-validating platform for investigating drug delivery mechanisms with unprecedented analytical clarity.
References
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CD Bioparticles. "Stable Isotope Polymers". CD Bioparticles. URL:[Link]
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Basic Acrylic Monomer Manufacturers, Inc. "Tert-butyl Acrylate (t-BA)". BAMM. URL: [Link]
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Yufeng International. "Tert-Butyl Acrylate CAS 1663-39-4". Yufeng. URL: [Link]
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PubChem. "tert-Butyl acrylate | C7H12O2 | CID 15458". National Institutes of Health. URL:[Link]
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